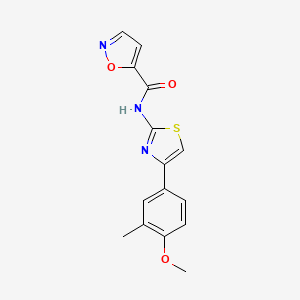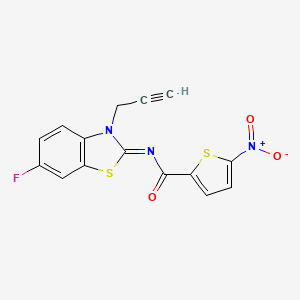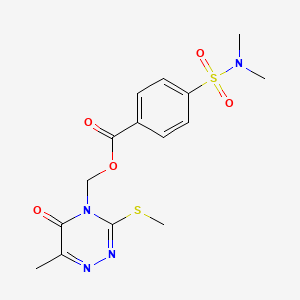![molecular formula C22H16N4O4 B2901019 2-(1,2-benzoxazol-3-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide CAS No. 1797959-99-9](/img/structure/B2901019.png)
2-(1,2-benzoxazol-3-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-benzoxazol-3-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a complex organic compound that features multiple heterocyclic structures
Méthodes De Préparation
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide involves several steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of benzo[d]isoxazole: This can be achieved through the cyclization of ortho-nitrobenzyl alcohol with hydroxylamine.
Synthesis of furan-2-yl-1,2,4-oxadiazole: This involves the reaction of furan-2-carboxylic acid with amidoxime under dehydrating conditions.
Coupling reactions: The final step involves coupling the benzo[d]isoxazole and furan-2-yl-1,2,4-oxadiazole derivatives with an appropriate acetamide linker under conditions that promote amide bond formation.
Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
2-(1,2-benzoxazol-3-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The nitro group in the benzo[d]isoxazole precursor can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially under acidic or basic conditions.
Common reagents include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various acids or bases for substitution reactions. Major products depend on the specific reaction conditions but can include oxidized or reduced derivatives and substituted aromatic compounds.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may impart interesting electronic or photophysical properties, making it useful in the development of new materials.
Mécanisme D'action
The mechanism of action for any biological activity of 2-(1,2-benzoxazol-3-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide would depend on its interaction with specific molecular targets. For instance, if it exhibits anti-inflammatory properties, it might inhibit enzymes like cyclooxygenase (COX) or modulate signaling pathways involved in inflammation.
Comparaison Avec Des Composés Similaires
Similar compounds include other heterocyclic acetamides and derivatives of benzo[d]isoxazole and furan-2-yl-1,2,4-oxadiazole. Compared to these, 2-(1,2-benzoxazol-3-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is unique due to its combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c27-20(13-17-15-7-2-4-9-18(15)29-25-17)23-16-8-3-1-6-14(16)12-21-24-22(26-30-21)19-10-5-11-28-19/h1-11H,12-13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAOIJNRADPILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)CC4=NOC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide](/img/structure/B2900939.png)
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2900940.png)




![4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2900947.png)
![3-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2900948.png)


![N-(3-ethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2900951.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B2900956.png)


